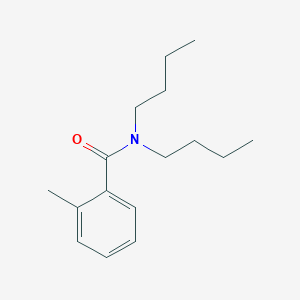
n,n-Dibutyl-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-2-methylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents on the market. DEET is used to prevent insect bites and the transmission of diseases such as malaria, dengue fever, and Zika virus.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET is also effective at preventing the transmission of diseases such as malaria, dengue fever, and Zika virus. In addition, DEET has been used in scientific research to study insect behavior and ecology.
Mecanismo De Acción
DEET works by interfering with the insect's ability to detect humans and other animals. It does this by blocking the receptors on the insect's antennae that detect carbon dioxide and other chemicals emitted by animals. DEET also interferes with the insect's sense of smell, making it difficult for them to locate their prey.
Efectos Bioquímicos Y Fisiológicos
DEET has been shown to have low toxicity and is generally considered safe for human use. However, some studies have shown that DEET can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have some effects on the central nervous system, although the exact mechanism is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to obtain and can be used in a wide range of lab experiments. However, DEET does have some limitations. It can be expensive to purchase and may not be effective against all insects. In addition, some studies have shown that DEET can have negative effects on certain types of plastics and can damage some types of clothing.
Direcciones Futuras
There are many potential future directions for research on DEET. One area of interest is the development of new and more effective insect repellents. Researchers are also studying the effects of DEET on different types of insects and exploring the potential use of DEET in agriculture. In addition, there is ongoing research into the mechanism of action of DEET and its effects on the central nervous system. Overall, DEET is a valuable tool for preventing insect bites and the transmission of diseases, and continued research on this compound is important for improving public health and safety.
Métodos De Síntesis
DEET is synthesized by reacting 2-methylbenzoic acid with butylamine in the presence of a catalyst. The resulting product is then purified through distillation and recrystallization. The synthesis of DEET is relatively simple and can be scaled up for commercial production.
Propiedades
Número CAS |
5448-40-8 |
|---|---|
Nombre del producto |
n,n-Dibutyl-2-methylbenzamide |
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N,N-dibutyl-2-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3 |
Clave InChI |
WCIGOPWNVVZWOT-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C |
SMILES canónico |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



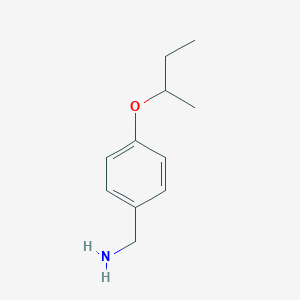
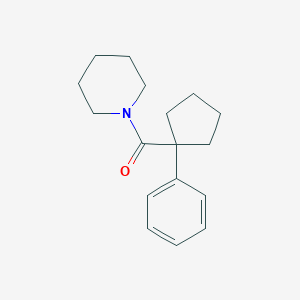
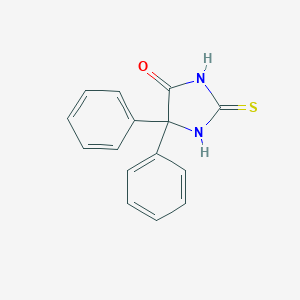
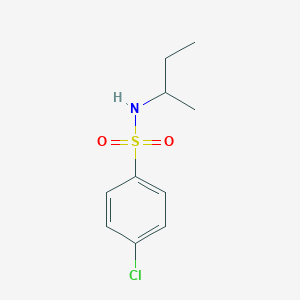
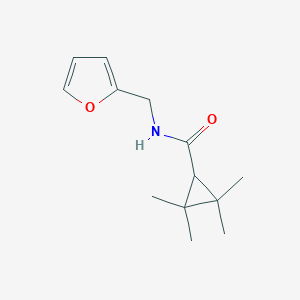
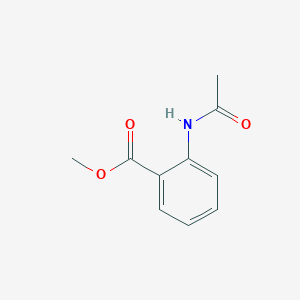
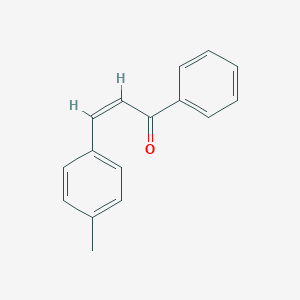
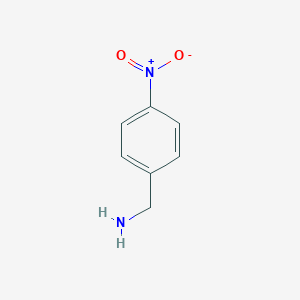
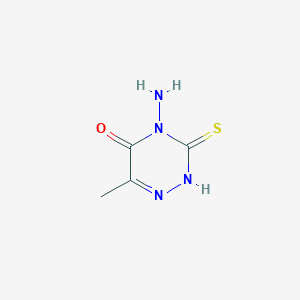
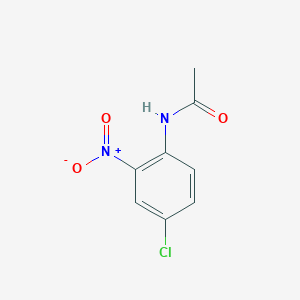
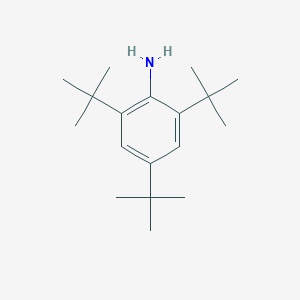
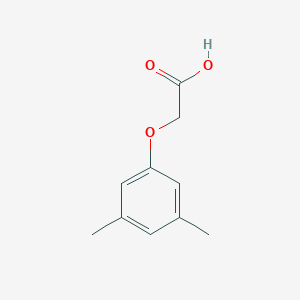
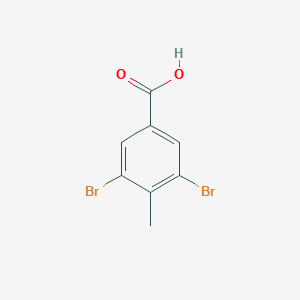
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)